molecular formula C10H14N4 B2362336 3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1707358-46-0

3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B2362336
CAS RN: 1707358-46-0
M. Wt: 190.25
InChI Key: RKYFWTXVFUPFEQ-UHFFFAOYSA-N
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Description

3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the molecular formula C10H14N4 . It is a type of aromatic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine ring system with a tert-butyl group attached at the 3-position and an amine group attached at the 6-position . The molecular weight of the compound is 190.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively detailed in the available literature. The compound has a molecular weight of 190.24 .

Scientific Research Applications

Histamine H4 Receptor Ligands

Research has shown that certain 2-aminopyrimidines, structurally related to 3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine, are significant as ligands of the histamine H4 receptor (H4R). These compounds, including variations like compound 3 and compound 4 in the study, have shown anti-inflammatory and antinociceptive activities, indicating potential for pain management and inflammatory conditions (Altenbach et al., 2008).

Crystallography and Molecular Structure

The molecular structure and crystallization behavior of derivatives of this compound have been studied. For instance, compounds like 7-amino-5-tert-butyl-2-methyl­pyrazolo[1,5-a]pyrimidine exhibit interesting hydrogen-bonded chain structures, which could be significant for understanding molecular interactions and designing new compounds (Portilla et al., 2006).

Anticancer Activity

A derivative, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been synthesized and shown to possess moderate anticancer activity. This suggests potential applications of this compound derivatives in cancer treatment (Jiu-fu et al., 2015).

Radical Cyclization and Synthesis of Derivatives

The compound has been involved in studies of oxidative radical cyclization, a process important in the synthesis of various derivatives. These synthetic pathways open doors to a multitude of new compounds with potential pharmacological applications (Gao et al., 2022).

Antimicrobial and Antitumor Activities

Compounds containing the this compound moiety have been investigated for their antimicrobial and antitumor activities. These studies are crucial for developing new therapeutic agents against various diseases (Riyadh, 2011).

properties

IUPAC Name

3-tert-butylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)8-5-13-14-6-7(11)4-12-9(8)14/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYFWTXVFUPFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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